molecular formula C8H10F2O3 B13124145 Ethyl3,3-difluoro-2-oxocyclopentanecarboxylate

Ethyl3,3-difluoro-2-oxocyclopentanecarboxylate

Cat. No.: B13124145
M. Wt: 192.16 g/mol
InChI Key: JKZSCAIDDGNUKA-UHFFFAOYSA-N
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Description

Ethyl3,3-difluoro-2-oxocyclopentanecarboxylate is an organic compound with the molecular formula C8H10F2O3. It is a derivative of cyclopentanecarboxylate, featuring two fluorine atoms at the 3-position and an oxo group at the 2-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl3,3-difluoro-2-oxocyclopentanecarboxylate typically involves the fluorination of ethyl 2-oxocyclopentanecarboxylate. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor reagent. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl3,3-difluoro-2-oxocyclopentanecarboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The oxo group can participate in redox reactions, leading to the formation of different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Ethyl3,3-difluoro-2-oxocyclopentanecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl3,3-difluoro-2-oxocyclopentanecarboxylate exerts its effects involves interactions with various molecular targets. The fluorine atoms can influence the electronic properties of the molecule, affecting its reactivity and interactions with enzymes or other biological molecules. The oxo group can participate in hydrogen bonding and other interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl3,3-difluoro-2-oxocyclopentanecarboxylate is unique due to the presence of both fluorine atoms and an oxo group, which confer distinct electronic and steric properties. These features make it a valuable compound in synthetic chemistry and various research applications.

Properties

Molecular Formula

C8H10F2O3

Molecular Weight

192.16 g/mol

IUPAC Name

ethyl 3,3-difluoro-2-oxocyclopentane-1-carboxylate

InChI

InChI=1S/C8H10F2O3/c1-2-13-7(12)5-3-4-8(9,10)6(5)11/h5H,2-4H2,1H3

InChI Key

JKZSCAIDDGNUKA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(C1=O)(F)F

Origin of Product

United States

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